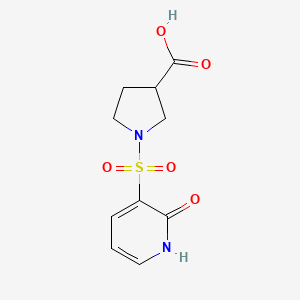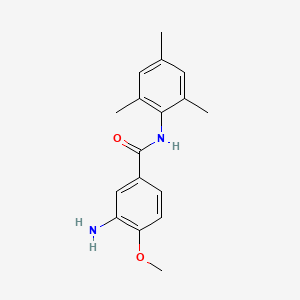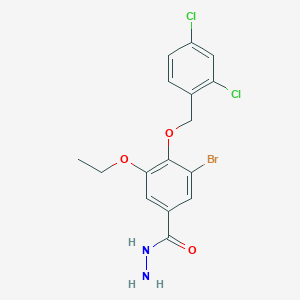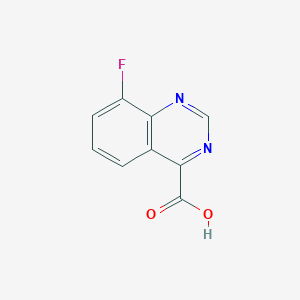![molecular formula C7H5F3N4 B13006873 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13006873.png)
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the triazolo ring, which is fused to a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction is performed under microwave irradiation at 140°C, resulting in high yields within a short reaction time .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the broad substrate scope suggest that this method could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolo ring.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound exhibits biological activities, including acting as inhibitors for enzymes such as JAK1, JAK2, and PHD-1.
Material Science: The unique structure of this compound makes it useful in the development of new materials with specific properties, such as conductivity and stability.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, making it valuable in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of JAK1 and JAK2, the compound binds to the active sites of these enzymes, preventing their activity and thereby modulating the signaling pathways involved in inflammation and cell proliferation . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazolo ring structure but differ in the attached pyrimidine ring.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring fused to the triazolo ring and exhibit different biological activities.
Uniqueness
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C7H5F3N4 |
|---|---|
Molekulargewicht |
202.14 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)6-12-5-3-4(11)1-2-14(5)13-6/h1-3H,11H2 |
InChI-Schlüssel |
ULFSVBHEKCKZJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC(=N2)C(F)(F)F)C=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


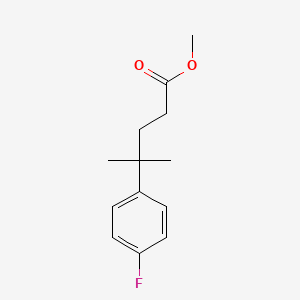
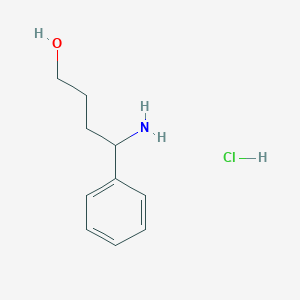
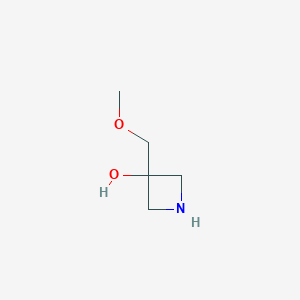
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13006822.png)
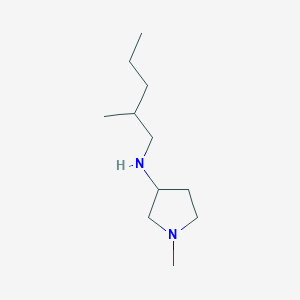

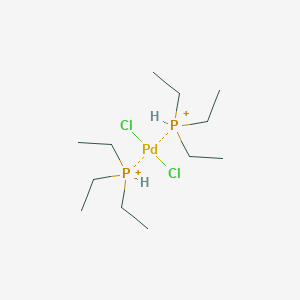
![1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one](/img/structure/B13006861.png)
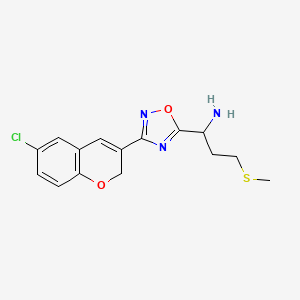
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
